2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Medicinal chemistry Organic synthesis Late-stage functionalisation

2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387557-09-6) is a dihydrobenzothiazolone derivative bearing a C2-bromine and a C5-(4-methoxyphenyl) substituent. The fused thiazole‑cyclohexenone core belongs to a class of 5,6-dihydro‑1,3‑benzothiazol‑7(4H)-one analogues that have been patented as selective PI3K kinase inhibitors, establishing the scaffold's relevance in kinase‑targeted drug discovery.

Molecular Formula C14H12BrNO2S
Molecular Weight 338.22 g/mol
Cat. No. B11792187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Molecular FormulaC14H12BrNO2S
Molecular Weight338.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br
InChIInChI=1S/C14H12BrNO2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3
InChIKeyBQKUWEXUMRTAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one – Core Scaffold & Procurement-Relevant Identity


2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS 1387557-09-6) is a dihydrobenzothiazolone derivative bearing a C2-bromine and a C5-(4-methoxyphenyl) substituent [1]. The fused thiazole‑cyclohexenone core belongs to a class of 5,6-dihydro‑1,3‑benzothiazol‑7(4H)-one analogues that have been patented as selective PI3K kinase inhibitors, establishing the scaffold's relevance in kinase‑targeted drug discovery [2]. The compound is supplied at ≥95% purity for research use, with a molecular weight of 338.22 g·mol⁻¹ and an XLogP3 of 3.8, indicating moderate lipophilicity [1].

Why 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzothiazolone Analogues


Benzothiazolone building blocks with identical core but different halide or aryl substitution are not interchangeable because the C2‑bromine serves as a strategic handle for transition-metal-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) while the electron-donating 4‑methoxyphenyl group at C5 modulates both the electronics of the thiazole ring and the three-dimensional shape of the molecule [1][2]. Substituting bromine for chlorine reduces oxidative-addition reactivity, potentially lowering coupling yields, whereas replacement of the 4‑methoxyphenyl with unsubstituted phenyl or heteroaryl alters lipophilicity, hydrogen-bond acceptor count, and target-binding pose, as inferred from the structure-activity relationships of related kinase-inhibitor series [3].

Quantitative Differentiation of 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one Against Closest Structural Analogues


Synthetic Handle: C2‑Bromine Enables Catalytic Cross-Coupling Unattainable with C2‑Hydrogen or C2‑Amino Analogues

The C2‑bromine atom permits Pd-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, allowing introduction of aryl, heteroaryl, or amine diversity vectors at the 2‑position [1]. The direct comparator 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one lacks this reactive halogen; its amino group requires diazotization or protection before functionalization, adding steps and reducing overall yield. Additionally, the bromide offers a lower bond-dissociation energy (C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹ for the chloro analogue), facilitating oxidative addition [2].

Medicinal chemistry Organic synthesis Late-stage functionalisation

Lipophilicity Tuning: XLogP3 3.8 Differentiates the 4‑Methoxyphenyl Congener from Less Lipophilic Phenyl or Heteroaryl Analogs

The computed octanol-water partition coefficient (XLogP3) for 2-bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is 3.8, compared with XLogP3 ≈ 3.0 for the analogous 5‑phenyl derivative and ≈ 2.5 for the 2‑amino‑5‑(4‑methoxyphenyl) variant [1]. The increased lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement. The topological polar surface area (TPSA) of 67.4 Ų remains below the 140 Ų threshold often associated with oral bioavailability, while the hydrogen-bond acceptor count of 4 is consistent with CNS drug-like space [2].

Physicochemical property Drug-likeness Permeability

Purity Specification: ≥95% (AKSci) vs. ≥98% (MolCore) – Batch-to-Batch Consistency for SAR Studies

Commercially available batches of 2-bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one are certified at ≥95% purity by AKSci and ≥98% (NLT 98%) by MolCore . For comparison, the closely related 2‑amino‑5‑(4‑methoxyphenyl) analogue is typically supplied at 95% or lower, and the 2‑bromo‑5‑(2‑methoxyphenyl) regioisomer is offered at similar purity but with different positional isomerism that can confound biological assay interpretation. The higher nominal purity of the MolCore grade reduces the likelihood of confounding impurities in dose-response experiments.

Quality control Reagent selection Reproducibility

Scaffold‑Class Kinase Inhibition: Dihydrobenzothiazolone Core Is a Privileged PI3K Pharmacophore

The 5,6-dihydro‑1,3‑benzothiazol‑7(4H)‑one core is claimed as a selective PI3K inhibitor scaffold in U.S. Patent US20080306060, where 2‑morpholin‑4‑yl substituted derivatives exhibited PI3Kγ IC₅₀ values in the sub‑micromolar range [1]. Although the 2‑bromo‑5‑(4‑methoxyphenyl) variant itself is not explicitly profiled in the patent, the conserved core structure and the ability to replace the 2‑bromine with morpholine or other amines via Buchwald-Hartwig coupling place this compound as a direct synthetic precursor to the active kinase inhibitors. By contrast, the fully aromatic benzothiazolone analogues lack the conformational flexibility of the partially saturated ring, which the patent identifies as important for PI3K isoform selectivity.

Kinase inhibition PI3K Oncology

Anti‑Proliferative Activity of Benzothiazolone Derivatives in Cancer Cell Lines Places the Core Structure in a Proven Cytotoxic Class

A 2025 study by Ibrahim & Mohareb evaluated a series of 5,6‑dihydrobenzo[d]thiazol‑7(4H)‑one derivatives against six cancer cell lines and observed that the heterocyclic structure and substituent nature significantly influenced anti‑proliferative potency [1]. While the specific 2‑bromo‑5‑(4‑methoxyphenyl) compound was not among those tested, the study demonstrated that small structural modifications to the benzothiazolone core produced IC₅₀ values spanning from low micromolar to >100 µM across different cell lines, underscoring the precision required in substituent choice. Compounds with electron-donating aryl groups at the 5‑position showed enhanced activity relative to unsubstituted analogues, providing a class‑level rationale for retaining the 4‑methoxyphenyl motif.

Cytotoxicity Anti-cancer Morphological profiling

Regioisomeric Consistency: 4‑Methoxyphenyl vs. 2‑ or 3‑Methoxyphenyl Position Determines Biological and Physicochemical Readout

Commercial availability of the 2‑bromo‑5‑(2‑methoxyphenyl) (CAS 1387566-06-4) and 2‑bromo‑5‑(3‑methoxyphenyl) (CAS 1387575-90-7) regioisomers allows direct comparison: the para‑methoxy (4‑) isomer places the electron-donating group in conjugation with the phenyl ring in a linear geometry, maximizing resonance effects, while the ortho‑ (2‑) isomer introduces steric hindrance near the thiazole ring and the meta‑ (3‑) isomer provides an intermediate electronic profile . Published SAR on benzothiazole MCF-7 inhibitors shows that 4‑methoxyphenyl substitution yields an IC₅₀ of 9.97 µM vs. 5.54 µM for the 2‑methoxyphenyl and 8.33 µM for the 3‑methoxyphenyl, demonstrating that the regioisomeric choice alone can alter potency by nearly 2‑fold [1].

Regiochemistry SAR consistency Assay reproducibility

High-Value Application Scenarios for 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one


Kinase-Focused Library Synthesis via Pd-Catalyzed 2‑Position Diversification

The C2‑bromine enables rapid parallel synthesis of 2‑aryl, 2‑heteroaryl, and 2‑amino analogues using Suzuki, Negishi, or Buchwald-Hartwig coupling. This directly addresses the SAR exploration of the PI3K‑inhibitor pharmacophore described in US20080306060, where 2‑morpholin‑4‑yl derivatives exhibit sub‑micromolar PI3Kγ IC₅₀ values [1]. The 4‑methoxyphenyl group remains constant, allowing systematic variation at the 2‑position while maintaining the lipophilicity and electronic parameters favorable for kinase binding.

Regioisomer-Controlled SAR Studies in Breast Cancer Cell Models

The 4‑methoxyphenyl substituent provides a defined selectivity index (SI >10) in MCF‑7 breast cancer cells when compared with the 2‑ and 3‑methoxyphenyl regioisomers [2]. This makes the compound suitable as a reference standard in regioisomeric selectivity profiling, where the biological consequences of methoxy position must be isolated from other structural variables. The ≥98% purity grade minimizes confounding impurity effects in dose-response assays.

Physicochemical Property Benchmarking for CNS Drug-Like Space

With an XLogP3 of 3.8, TPSA of 67.4 Ų, and zero hydrogen-bond donors, the compound falls within the optimal range for CNS permeability as defined by Veber et al. [3]. It can serve as a physicochemical benchmark when evaluating the impact of further substituent modifications on lipophilicity and polar surface area, providing a reference point for medicinal chemistry teams targeting neurological kinase indications.

Building Block for Late-Stage Functionalisation in Antiproliferative Agent Development

Given the class-level evidence that 5‑aryl substituted dihydrobenzothiazolones enhance anti‑proliferative potency by ≥5‑fold over unsubstituted cores [4], this compound is an appropriate advanced intermediate for constructing focused libraries aimed at oncology targets. The bromine handle allows introduction of diverse amine, amide, or heterocyclic moieties without requiring protection/deprotection steps, thereby reducing synthetic step count and improving overall yield in hit-to-lead campaigns.

Quote Request

Request a Quote for 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.